molecular formula C6H4BBrF3NO2 B1373247 5-Bromo-2-trifluoromethylpyridine-4-boronic acid CAS No. 1072951-57-5

5-Bromo-2-trifluoromethylpyridine-4-boronic acid

Cat. No.: B1373247
CAS No.: 1072951-57-5
M. Wt: 269.81 g/mol
InChI Key: OBSKOYIEHGFTFF-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethylpyridine-4-boronic acid (CAS: 1072951-57-5) is a heteroaromatic boronic acid derivative featuring a pyridine core substituted with bromine at position 5, a trifluoromethyl (-CF₃) group at position 2, and a boronic acid (-B(OH)₂) moiety at position 4 . Its molecular formula is C₇H₄BBrF₃NO₂, with a calculated molecular weight of 282.8 g/mol.

This compound is critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures. The electron-withdrawing trifluoromethyl and bromine substituents enhance its reactivity in coupling reactions while conferring metabolic stability to downstream pharmaceutical intermediates .

Properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3NO2/c8-4-2-12-5(6(9,10)11)1-3(4)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKOYIEHGFTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674784
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-57-5
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iridium-Catalyzed C–H Borylation of 5-Bromo-2-(trifluoromethyl)pyridine

A state-of-the-art method involves direct C–H borylation catalyzed by an iridium complex, which selectively installs the boronic acid moiety at the 4-position of 5-bromo-2-(trifluoromethyl)pyridine.

  • Catalyst system : [Ir(OMe)(COD)]2 precatalyst with 4,4-di-tert-butyl-2,2-bipyridine ligand.
  • Reagents : Pinacolborane (HBPin) as the boron source.
  • Conditions : Reaction carried out under nitrogen atmosphere in a Schlenk flask, heated at 80 °C for approximately 4 hours.
  • Procedure : The catalyst, ligand, HBPin, and substrate are combined and stirred under inert atmosphere. The reaction progress is monitored by TLC or GC–MS. After completion, the mixture is purified by silica gel chromatography to isolate the boronic acid product.

This method offers a direct and efficient approach without the need for pre-functionalization or lithiation steps, providing good regioselectivity and yield.

Suzuki-Miyaura Type Borylation Using Bis(pinacolato)diboron

A widely used synthetic route involves the palladium-catalyzed borylation of 5-bromo-2-trifluoromethylpyridine with bis(pinacolato)diboron (B2Pin2).

  • Catalyst : Palladium complexes (e.g., Pd(dppf)Cl2·DCM).
  • Base : Carbonates such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
  • Solvent : Polar aprotic solvents like DMF, toluene, or dioxane.
  • Temperature : Mild heating (20–30 °C) to moderate temperatures.
  • Procedure : The reaction mixture containing 5-bromo-2-trifluoromethylpyridine, B2Pin2, base, and catalyst is stirred under inert atmosphere. The resulting boronic acid pinacol ester can be isolated or directly used in subsequent cross-coupling reactions.
  • Advantages : This method is scalable, cost-effective, and avoids expensive catalysts. It allows one-pot synthesis of boronic acid derivatives without isolation of intermediates.
  • Data Table: Typical Reaction Conditions and Yields
Method Catalyst/ Reagents Solvent(s) Temperature (°C) Reaction Time Yield (%) Notes
Iridium-Catalyzed C–H Borylation [Ir(OMe)(COD)]2, dtbbpy, HBPin Not specified 80 4 h Moderate to High High regioselectivity, inert atmosphere
Directed Ortho-Lithiation + Boronation n-BuLi, triisopropylborate Ether solvents -78 to 0 Variable Moderate Requires low temperature, regioisomer risk
Pd-Catalyzed Borylation with B2Pin2 Pd(dppf)Cl2·DCM, K2CO3, B2Pin2 DMF, toluene, dioxane 20–30 Several hours Good Scalable, cost-effective, one-pot possible
  • The iridium-catalyzed method is notable for its mild conditions and direct functionalization, reducing synthetic steps and waste.
  • Lithiation methods require careful control of temperature and stoichiometry to avoid side reactions and regioisomer formation.
  • The palladium-catalyzed borylation route using bis(pinacolato)diboron is industrially favored due to its operational simplicity and lower catalyst cost.
  • Solvent choice and base selection significantly affect the yield and purity of the boronic acid product.
  • Purification is typically achieved by silica gel chromatography; however, in industrial settings, crystallization or extraction methods may be optimized.
  • In vivo formulation and solubility data indicate that the compound can be prepared as clear solutions in DMSO/PEG300/Tween 80 mixtures for biological applications.

The preparation of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid is effectively achieved by:

  • Iridium-catalyzed direct C–H borylation,
  • Directed lithiation followed by boronation,
  • Palladium-catalyzed borylation with bis(pinacolato)diboron.

Each method has distinct advantages depending on scale, cost, and desired purity. The palladium-catalyzed borylation is preferred for industrial synthesis due to its cost efficiency and scalability, while iridium-catalyzed methods offer precision and milder conditions for research-scale preparation.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-trifluoromethylpyridine-4-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-trifluoromethylpyridine-4-boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its unique structure allows for the modification of biologically active molecules, enhancing their efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role in the synthesis of biaryl compounds makes it a key intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-trifluoromethylpyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of biaryl products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Electronic Effects :

  • The trifluoromethyl group in 5-Bromo-2-trifluoromethylpyridine-4-boronic acid is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring and stabilizing the boronic acid’s sp²-hybridized boron atom. This contrasts with 2-Bromo-5-fluoropyridine-4-boronic acid , where fluorine’s smaller size and lower steric demand allow for faster transmetalation in cross-coupling reactions .
  • The carboxylic acid derivative (CAS 749875-16-9) lacks boronic acid functionality, making it unsuitable for Suzuki reactions but valuable as a building block for amide or ester synthesis .

2-Chloro-4-methylpyridine-5-boronic acid (CAS 913836-08-5) combines moderate steric bulk (methyl) with chlorine’s electronegativity, offering a balance between reactivity and stability .

Applications :

  • Boronic acids with bromine and CF₃ substituents are prioritized in medicinal chemistry for synthesizing trifluoromethylated drug candidates (e.g., kinase inhibitors or antiviral agents) .
  • Fluorinated analogues (e.g., CAS 1072951-43-9) are preferred in agrochemicals due to fluorine’s cost-effectiveness and metabolic resistance .

Biological Activity

5-Bromo-2-trifluoromethylpyridine-4-boronic acid, with the CAS number 1072951-57-5, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C6_6H4_4BBrF3_3NO2_2
  • Molecular Weight: 269.812 g/mol

The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for pharmaceutical applications.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its ability to interact with biological targets through the following mechanisms:

  • Enzyme Inhibition:
    • The compound acts as an inhibitor for certain enzymes, including those involved in cancer metabolism. For instance, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells, which is a target in cancer therapy .
  • Antimicrobial Activity:
    • Derivatives of this compound have been investigated for their antimicrobial properties. Studies suggest that the boronic acid moiety can enhance the binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .
  • Anticancer Properties:
    • Research indicates that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. This is particularly relevant in studies involving acute myeloid leukemia (AML), where such compounds have demonstrated significant antiproliferative effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound analogs against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects on AML cells. The mechanism was linked to the inhibition of DHODH, leading to decreased nucleotide synthesis necessary for DNA replication .

Case Study 2: Antimicrobial Properties

In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL, indicating strong antimicrobial activity. The structural features contributed to enhanced interaction with bacterial enzymes, disrupting their function .

Comparative Analysis of Biological Activities

Activity Type Compound Target IC50/MIC Notes
AnticancerThis compoundDHODHLow µMEffective against AML
AntimicrobialDerivatives of the compoundBacterial enzymes1-10 µg/mLEffective against multiple bacterial strains

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-trifluoromethylpyridine-4-boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling with boronic esters under inert atmospheres (e.g., nitrogen) can yield the target compound. Key variables include:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% .
  • Solvents : THF, DMF, or toluene, with temperatures ranging from 60°C to 110°C .
  • Base : Na₂CO₃ or K₂CO₃ to facilitate transmetalation .
  • Yield Optimization : Higher purity (>97%) is achieved via column chromatography or recrystallization from ethanol/water mixtures .

Q. Table 1: Synthesis Parameters and Yields

CatalystSolventTemp (°C)BaseYield (%)
Pd(PPh₃)₄THF80Na₂CO₃65–75
PdCl₂(dppf)DMF110K₂CO₃70–85

Q. How can solubility and stability issues of this compound be addressed in aqueous/organic reaction systems?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic trifluoromethyl group. Strategies include:
  • Co-solvents : Use DMSO or DMF (10–20% v/v) to enhance solubility .
  • pH Adjustment : Stability in aqueous media is improved at neutral to slightly acidic pH (pH 5–7) to prevent boronic acid hydrolysis .
  • Storage : Store under inert gas at –20°C in amber vials to avoid decomposition .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :
  • HPLC-MS : Quantify purity (>97%) and detect impurities using reversed-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl δ ~ -60 ppm in ¹⁹F NMR) .
  • Elemental Analysis : Validate boron content via ICP-MS or colorimetric assays .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromo substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Trifluoromethyl Group : Strong electron-withdrawing effect activates the pyridine ring for nucleophilic substitution but may deactivate boronic acid in Suzuki couplings. Use electron-rich palladium ligands (e.g., SPhos) to enhance catalytic activity .
  • Bromo Substituent : Acts as a directing group in regioselective functionalization. Post-coupling bromo retention allows further derivatization (e.g., Buchwald-Hartwig amination) .

Q. What strategies mitigate contradictions in reported yields for Suzuki-Miyaura couplings involving this boronic acid?

  • Methodological Answer : Discrepancies often arise from:
  • Oxygen Sensitivity : Ensure rigorous degassing of solvents to prevent catalyst poisoning .
  • Substrate Purity : Remove trace moisture via molecular sieves or azeotropic drying .
  • Catalyst Loading : Lower Pd concentrations (0.05 mol%) reduce side reactions but require longer reaction times (24–48 hrs) .

Q. How can computational modeling predict the compound’s behavior in biological or catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to predict binding affinities with biomolecules (e.g., enzymes) .
  • Docking Studies : Use software like AutoDock to simulate interactions with targets (e.g., microbial leucyl-tRNA synthetase) for antifungal drug design .

Q. What safety protocols are critical for handling this compound given its hazardous byproducts?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust or brominated byproducts .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with skin/eyes .
  • Waste Disposal : Quench residual boron with ethanol/water mixtures before incineration .

Data Contradiction Analysis Example

Issue : Conflicting reports on solubility in ethanol (30 mg/mL vs. 15 mg/mL).
Resolution :

  • Variable Identification : Purity (98% vs. 95%), temperature (25°C vs. 4°C), and particle size (micronized vs. crystalline) .
  • Experimental Replication : Conduct controlled solubility tests with standardized material.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-trifluoromethylpyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-trifluoromethylpyridine-4-boronic acid

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